molecular formula C40H47FN2O8 B601616 Atorvastatin-Unreinheit 16 CAS No. 1450739-65-7

Atorvastatin-Unreinheit 16

Katalognummer: B601616
CAS-Nummer: 1450739-65-7
Molekulargewicht: 702.83
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Atorvastatin Impurity 16 is a byproduct formed during the synthesis of atorvastatin, a widely used lipid-lowering agent. Impurities in pharmaceuticals are critical to identify and quantify as they can affect the safety and efficacy of the drug. Atorvastatin Impurity 16 is one of several impurities that can be present in atorvastatin formulations and must be monitored to ensure the quality of the final product.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

Atorvastatin Impurity 16 has several notable applications in scientific research:

  • Analytical Chemistry : It serves as a reference standard in high-performance liquid chromatography (HPLC) methods to assess the purity of atorvastatin formulations. Accurate quantification of impurities is essential for compliance with regulatory standards .
  • Pharmaceutical Development : Researchers study Atorvastatin Impurity 16 to understand its potential biological effects and interactions within biological systems. This understanding aids in evaluating the safety profile of atorvastatin products.
  • Quality Control : In pharmaceutical manufacturing, monitoring impurity levels is vital for maintaining product quality. Atorvastatin Impurity 16 is analyzed during routine quality control processes to ensure that impurity levels remain within acceptable limits .
  • Stability Studies : The stability of atorvastatin formulations under various conditions is assessed by analyzing impurities like Atorvastatin Impurity 16. Such studies help determine the shelf life and storage conditions necessary to maintain drug efficacy .

Several studies have highlighted the significance of monitoring Atorvastatin Impurity 16:

  • Validation Study of HPLC Method : A comprehensive validation study established an HPLC method capable of differentiating atorvastatin from its impurities, including Atorvastatin Impurity 16. The method showed robustness across various concentrations, affirming its utility in pharmaceutical quality control .
  • Degradation Studies : Research indicated that environmental factors could influence the formation of Atorvastatin Impurity 16 during storage. Samples stored under different conditions exhibited varying levels of this impurity, underscoring the need for stringent storage protocols .
  • Impurity Quantification : A study quantified multiple atorvastatin-related impurities, including Atorvastatin Impurity 16, using a combination of UV detection and mass spectrometry. This dual approach provided comprehensive insights into impurity profiles, facilitating better risk assessment in drug formulations .

Wirkmechanismus

Target of Action

Atorvastatin, including its impurities, primarily targets the enzyme HMG-CoA reductase . This enzyme plays a crucial role in the biosynthesis of cholesterol . By inhibiting this enzyme, Atorvastatin reduces the production of cholesterol in the body .

Mode of Action

Atorvastatin is a competitive inhibitor of HMG-CoA reductase . It binds to the enzyme and prevents it from catalyzing the conversion of HMG-CoA to mevalonate, an early and rate-limiting step in cholesterol biosynthesis . This interaction results in a decrease in hepatic cholesterol levels .

Biochemical Pathways

The primary biochemical pathway affected by Atorvastatin is the mevalonate pathway . This pathway is responsible for the production of several compounds involved in lipid metabolism and transport, including cholesterol, low-density lipoprotein (LDL), and very-low-density lipoprotein (VLDL) . By inhibiting HMG-CoA reductase, Atorvastatin disrupts this pathway, leading to a reduction in the levels of these lipids .

Pharmacokinetics

The pharmacokinetics of Atorvastatin involves its absorption, distribution, metabolism, and excretion (ADME). Atorvastatin is absorbed orally and acts primarily in the liver . It is metabolized by CYP3A4 isoenzymes . The absolute bioavailability of Atorvastatin is reported to be 12% after a 40 mg oral dose . These properties impact the bioavailability of Atorvastatin and its efficacy in lowering cholesterol levels .

Result of Action

The primary result of Atorvastatin’s action is a reduction in the levels of cholesterol, LDL, and VLDL . This leads to a decrease in the risk of cardiovascular diseases, including heart attack, atherosclerosis, angina, peripheral artery disease, and stroke .

Action Environment

The action of Atorvastatin can be influenced by various environmental factors. For instance, the intestinal permeability of Atorvastatin is high at the physiological intestinal pH of 6 – 6.5 . Therefore, changes in gastrointestinal pH could potentially affect the absorption and efficacy of Atorvastatin . Additionally, interactions with other drugs metabolized by CYP3A4 could also impact the pharmacokinetics and pharmacodynamics of Atorvastatin .

Biochemische Analyse

Biochemical Properties

Atorvastatin Impurity 16, like Atorvastatin, is likely to interact with key enzymes and proteins involved in cholesterol synthesis. Atorvastatin is known to inhibit HMG-CoA reductase, a key enzyme in the mevalonate pathway that produces cholesterol . It’s plausible that Atorvastatin Impurity 16 may interact with this enzyme or others in the pathway, potentially altering its effectiveness.

Molecular Mechanism

Given its structural similarity to Atorvastatin, it may exert its effects at the molecular level through similar mechanisms, such as binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

A study has shown that Atorvastatin and its metabolites, which may include Atorvastatin Impurity 16, do not decompose when incubated in human serum . This suggests potential stability of Atorvastatin Impurity 16 in biological systems.

Dosage Effects in Animal Models

There is limited information available on the dosage effects of Atorvastatin Impurity 16 in animal models. Studies on Atorvastatin have shown that its effects can vary with different dosages .

Metabolic Pathways

Atorvastatin Impurity 16 is likely involved in the same metabolic pathways as Atorvastatin, which is metabolized primarily by the liver. The main metabolic pathway of Atorvastatin involves conversion to active ortho- and para-hydroxy metabolites .

Transport and Distribution

Atorvastatin and its metabolites are known to cross the hepatic cell membrane to the cytosolic and microsomal fractions . It’s plausible that Atorvastatin Impurity 16 may have similar transport and distribution within cells and tissues.

Subcellular Localization

Given its structural similarity to Atorvastatin, it may be localized in similar subcellular compartments, potentially influencing its activity or function .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Atorvastatin Impurity 16 typically involves the same chemical pathways as atorvastatin but under different conditions or through side reactions. The exact synthetic route can vary, but it often involves the use of high-performance liquid chromatography (HPLC) to separate and identify the impurity from the main product .

Industrial Production Methods: In an industrial setting, the production of atorvastatin and its impurities, including Atorvastatin Impurity 16, is closely monitored using validated analytical methods. These methods ensure that the impurity levels remain within acceptable limits. The use of advanced chromatographic techniques, such as HPLC, is common to achieve this .

Analyse Chemischer Reaktionen

Types of Reactions: Atorvastatin Impurity 16 can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of different oxidized products.

    Reduction: Reduction reactions can alter the chemical structure, potentially forming new impurities.

    Substitution: Substitution reactions can replace one functional group with another, leading to different impurity profiles.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might produce hydroxylated derivatives, while reduction could yield dehydroxylated compounds .

Vergleich Mit ähnlichen Verbindungen

  • Atorvastatin Amide
  • Atorvastatin Methyl Ester
  • Atorvastatin Lactone
  • Atorvastatin O-Methyl

Comparison: Atorvastatin Impurity 16 is unique in its specific chemical structure and formation pathway. While other impurities like atorvastatin amide and atorvastatin methyl ester share some similarities, they differ in their chemical properties and potential biological effects. The uniqueness of Atorvastatin Impurity 16 lies in its specific formation conditions and the need for precise analytical methods to detect and quantify it .

Biologische Aktivität

Atorvastatin Impurity 16 is a degradation product of atorvastatin, a widely prescribed statin for lowering cholesterol levels. Understanding the biological activity of this impurity is crucial for ensuring the safety and efficacy of atorvastatin formulations. This article synthesizes current research findings, case studies, and analytical data regarding Atorvastatin Impurity 16.

Overview of Atorvastatin and Its Impurities

Atorvastatin functions primarily as an HMG-CoA reductase inhibitor, playing a significant role in cholesterol biosynthesis. The compound is known for its ability to lower low-density lipoprotein (LDL) cholesterol and triglycerides in the bloodstream. Atorvastatin Impurity 16 emerges during the synthesis or storage of atorvastatin, especially under acidic conditions or prolonged light exposure, leading to structural changes that may affect its biological properties .

Key Characteristics of Atorvastatin Impurity 16:

  • Chemical Structure: Unique complex bridged structure formed under extreme acidic conditions.
  • Formation Conditions: Typically arises from degradation processes involving strong acids or light exposure.
  • Role in Quality Control: Serves as a critical marker for quality assurance in pharmaceutical formulations .

Biological Activity and Mechanisms

Atorvastatin Impurity 16's biological activity is not as well-documented as that of atorvastatin itself. However, studies suggest that impurities can impact the overall pharmacological profile of atorvastatin products. The following table summarizes key findings related to Atorvastatin and its impurities:

Compound NameBiological ActivityIC50 (μM)
AtorvastatinHMG-CoA reductase inhibitor0.39
Atorvastatin Impurity 16Limited data; potential alteration in efficacyNot specified
Other Atorvastatin ImpuritiesVarying effects on cell proliferation and invasionRanges from 0.39 to higher values

The lack of specific IC50 values for Atorvastatin Impurity 16 indicates that further research is necessary to fully understand its biological implications.

Analytical Methods for Detection

To monitor and quantify Atorvastatin Impurity 16, various analytical techniques have been employed:

  • High-Performance Liquid Chromatography (HPLC): A rapid method developed for determining atorvastatin and its impurities .
  • Mass Spectrometry: Enhanced detection capabilities allow for the identification of co-eluting impurities and degradation products .

Table: Comparison of HPLC Methods

Method DescriptionRetention Time (min)Resolution
European Pharmacopoeia Method85Moderate
United States Pharmacopeia Method115Moderate
New Developed Method7.5High

Case Studies and Research Findings

Several studies have investigated the stability and degradation behavior of atorvastatin, providing insights into how impurities like Atorvastatin Impurity 16 may affect drug formulations:

  • Stress Degradation Study: Research indicated that atorvastatin's assay remained unaffected by potential impurities, demonstrating the stability-indicating capability of analytical methods .
  • Long-Term Efficacy Study: In a clinical setting, atorvastatin was shown to effectively lower various lipid parameters over an extended period . However, the presence of impurities must be carefully monitored to ensure patient safety.

Eigenschaften

CAS-Nummer

1450739-65-7

Molekularformel

C40H47FN2O8

Molekulargewicht

702.83

Reinheit

> 95%

Menge

Milligrams-Grams

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.